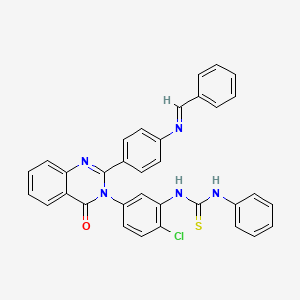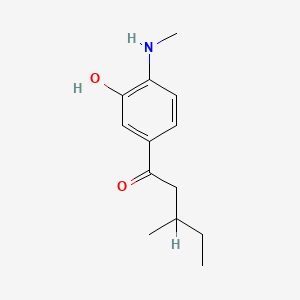
3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile” is a complex organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are often used in dyes and pigments due to their vivid colors
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)isothiazolo(3,4-b)pyridine-5-carbonitrile” can be achieved through a multi-step process involving the following key steps:
Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Azo Coupling Reaction: The quinoline derivative is then subjected to an azo coupling reaction with a diazonium salt, which is prepared by diazotizing an aromatic amine with nitrous acid.
Formation of the Isothiazolo-Pyridine Moiety: The final step involves the cyclization of the intermediate product with a suitable reagent to form the isothiazolo-pyridine moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrogen-nitrogen double bond, leading to the formation of nitro derivatives.
Reduction: Reduction of the azo group can yield amine derivatives, which can further react to form various products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, sulfonyl chlorides, and alkylating agents can be used under appropriate conditions.
Major Products
Oxidation: Nitro derivatives and other oxidized products.
Reduction: Amine derivatives and related compounds.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry
The compound can be used as a precursor for the synthesis of other complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound can be used as a probe to study enzyme interactions and cellular pathways. Its azo group can be used to label proteins and other biomolecules.
Medicine
Potential applications in medicine include its use as a drug candidate for targeting specific enzymes or receptors. Its unique structure may allow for selective binding to biological targets.
Industry
In the industrial sector, the compound can be used as a dye or pigment due to its vivid color. It can also be used in the development of new materials with specific properties.
Mecanismo De Acción
The compound exerts its effects through interactions with specific molecular targets. The azo group can undergo redox reactions, leading to the formation of reactive intermediates that can interact with enzymes and other proteins. The quinoline and isothiazolo-pyridine moieties can bind to specific receptors, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)benzonitrile
- 3-((1-Ethyl-1,2,3,4-tetrahydro-2,2,4,7-tetramethyl-6-quinolyl)azo)thiazolo(3,4-b)pyridine-5-carbonitrile
Uniqueness
The unique combination of the quinoline derivative and the isothiazolo-pyridine moiety sets this compound apart from similar compounds. This unique structure may confer specific properties, such as enhanced binding affinity to biological targets or improved stability under certain conditions.
Propiedades
Número CAS |
84000-69-1 |
|---|---|
Fórmula molecular |
C22H24N6S |
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
3-[(1-ethyl-2,2,4,7-tetramethyl-3,4-dihydroquinolin-6-yl)diazenyl]-[1,2]thiazolo[3,4-b]pyridine-5-carbonitrile |
InChI |
InChI=1S/C22H24N6S/c1-6-28-19-7-13(2)18(9-16(19)14(3)10-22(28,4)5)25-26-21-17-8-15(11-23)12-24-20(17)27-29-21/h7-9,12,14H,6,10H2,1-5H3 |
Clave InChI |
GXFUXIFXTBCGTC-UHFFFAOYSA-N |
SMILES canónico |
CCN1C2=C(C=C(C(=C2)C)N=NC3=C4C=C(C=NC4=NS3)C#N)C(CC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


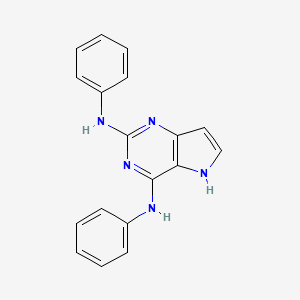
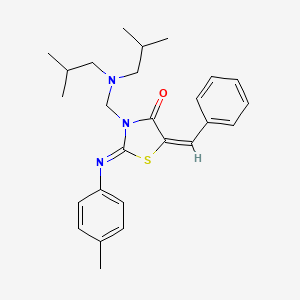
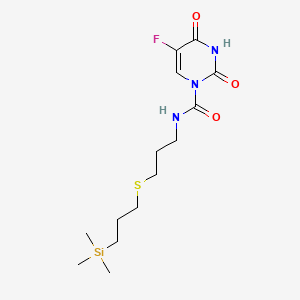
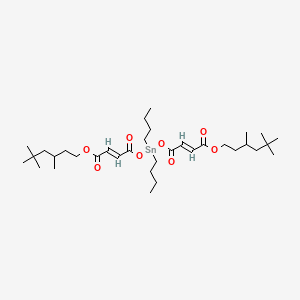
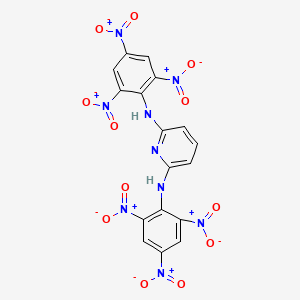


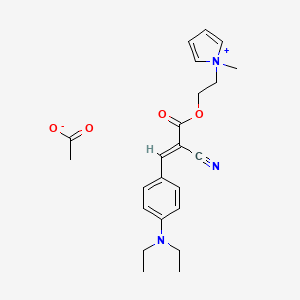
![1-[(E)-1-(2-pyridyl)ethylideneamino]-3-[[3-(trifluoromethyl)phenyl]carbamothioylamino]thiourea](/img/structure/B12714983.png)
